molecular formula C18H20FNO3S B1678693 Prasugrel metabolite CAS No. 204204-73-9

Prasugrel metabolite

Cat. No. B1678693
M. Wt: 349.4 g/mol
InChI Key: ZWUQVNSJSJHFPS-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prasugrel is a prodrug that is metabolized to one active metabolite (R-138727) and numerous inactive metabolites . It is a platelet inhibitor used to prevent the formation of blood clots .


Synthesis Analysis

In the case of prasugrel, a cascade of porcine liver esterase (PLE) and Mro UPO was applied, resulting in a yield of 44%. The two metabolites were isolated with high purity, and their structures were confirmed by MS and MS 2 spectrometry as well as NMR spectroscopy .


Molecular Structure Analysis

A liquid chromatography-tandem mass spectrometry method was developed to chromatographically separate the four stereoisomers of the active metabolite of prasugrel, R-138727, in human plasma after derivatization with bromomethoxyacetophenone to stabilize the molecule .


Chemical Reactions Analysis

This study evaluated the pharmacokinetics and pharmacodynamics of the antiplatelet agent prasugrel, and explored its optimal dose regimens via modeling and simulation using NONMEM .


Physical And Chemical Properties Analysis

Prasugrel’s distinct chemical structure permits efficient conversion to its active metabolite with a less rigorous dependence on specific cytochrome P-450 enzymes .

Scientific Research Applications

Inhibition of Platelet-Leukocyte Interaction

  • Prasugrel, through its active metabolite R-138727, has been studied for its role in inhibiting platelet activation and aggregation, which is crucial in reducing atherothrombosis and its clinical manifestations. This metabolite also exhibits potential in curbing inflammatory responses by reducing platelet interactions with polymorphonuclear leukocytes (PMN) and monocytes (MN) (Totani et al., 2012).

Pharmacokinetics and Pharmacodynamics

  • The bioactivation of Prasugrel to its active metabolite involves several cytochrome P450 (CYP) enzymes, with CYP3A and CYP2B6 being the primary contributors. The metabolite exhibits rapid absorption and peak plasma concentrations, accounting for its rapid onset of inhibition of platelet aggregation (IPA) (Small et al., 2010).
  • Pharmacokinetic studies also reveal that the active metabolite's exposure varies across different ethnic groups, with higher exposure observed in Asian populations compared to Caucasians. This finding is crucial for understanding the drug's efficacy and safety in diverse populations (Small et al., 2010).

Stereoselective Methylation and Metabolism

  • Research has shown that hepatic microsomal thiol methyltransferase plays a role in the stereoselective methylation of Prasugrel's active metabolite. This process affects the pharmacologically active and inactive isomers differently, which is significant for understanding the drug's metabolism and disposition (Kazui et al., 2014).

Drug-Drug Interactions

  • Studies also explore the potential interactions of Prasugrel metabolite with other drugs. For instance, ritonavir, a protease inhibitor used in HIV patients, has been found to inhibit the bioactivation pathways of Prasugrel, suggesting significantdrug-drug interaction possibilities in this patient population (Daali et al., 2011).

Impact on Coagulation and Thrombin Generation

  • The effects of Prasugrel's active metabolite on thrombin generation and coagulation have been studied, particularly in the context of reversing its anticoagulant effects. Recombinant activated factor VII was observed to restore thrombin generation towards baseline in the presence of Prasugrel metabolite, indicating potential therapeutic approaches in cases of life-threatening refractory bleeding (Mazzeffi et al., 2013).

Pharmacokinetic Basis of Antiplatelet Action

  • Understanding the pharmacokinetics behind Prasugrel's antiplatelet action is crucial. The bioactivation process and the subsequent rapid and effective blockade of the platelet P2Y12-ADP receptor have been a significant focus, highlighting the differences between Prasugrel and other thienopyridines like clopidogrel (Schrör et al., 2012).

Genetic Factors in Drug Response

  • The influence of genetic factors, such as cytochrome P450 2C19 (CYP2C19) genotypes, on the clinical response to Prasugrel has been explored. These studies suggest that the CYP2C19 genotype can potentially guide the choice of antiplatelet therapy, with implications for personalized medicine (Sorich et al., 2010).

Impact on Specific Populations

  • The efficacy and safety of adjusted-dose Prasugrel in Japanese patients with acute coronary syndrome, for instance, have been studied, indicating its low risk of clinically serious bleeding in this population (Saito et al., 2014).

Grapefruit Juice Interaction

  • The interaction of grapefruit juice with Prasugrel's bioactivation process has been investigated, revealing that grapefruit juice reduces the bioactivation of Prasugrel but has only a limited effect on its antiplatelet effect (Holmberg et al., 2015).

Safety And Hazards

Prasugrel tablets can cause significant, sometimes fatal, bleeding . It has shown an increased risk of bleeding in patients receiving prasugrel compared to clopidogrel, who require urgent or emergent CABG .

Future Directions

Two novel P2Y12 receptor antagonists are currently in clinical development, namely vicagrel and selatogrel .

properties

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQVNSJSJHFPS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439427
Record name (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

CAS RN

204204-73-9, 239466-74-1
Record name (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204204-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-138727
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasugrel metabolite
Reactant of Route 2
Prasugrel metabolite
Reactant of Route 3
Prasugrel metabolite
Reactant of Route 4
Prasugrel metabolite
Reactant of Route 5
Reactant of Route 5
Prasugrel metabolite
Reactant of Route 6
Prasugrel metabolite

Citations

For This Compound
77
Citations
KU Petersen - Arzneimittelforschung, 2009 - thieme-connect.com
… Tested in four human liver microsomal samples for its ability to suppress formation of the active prasugrel metabolite, omeprazole produced variable effects (from 29% inhibition to a 36…
Number of citations: 20 www.thieme-connect.com
E Liverani, MC Rico, AE Garcia, LE Kilpatrick… - … of Pharmacology and …, 2013 - ASPET
… Considering that CD16 expression was diminished after prasugrel metabolite exposure, we also investigated another neutrophil marker, CD11a, which was not altered by either …
Number of citations: 49 jpet.aspetjournals.org
NA Farid, RL Smith, TA Gillespie, TJ Rash… - Drug metabolism and …, 2007 - ASPET
… R-106583 is the major prasugrel metabolite found in human plasma, followed by R-138727 and R-95913 (Table 3). R-106583 is the only metabolite that represented >10% of the …
Number of citations: 272 dmd.aspetjournals.org
US Tantry, KP Bliden, PA Gurbel - Expert Opinion on Investigational …, 2006 - Taylor & Francis
… This study demonstrated the prominent role of CYP3A4 activity in clopidogrel response variability and non-responsiveness and also the presence of active prasugrel metabolite …
Number of citations: 33 www.tandfonline.com
S Kakarla, PV Datla, G Seru - Journal of Chromatography B, 2016 - Elsevier
… sensitive, simple, and rapid high-performance liquid chromatography-tandem mass spectrometry method was developed and validated for the quantification of the prasugrel metabolite …
Number of citations: 3 www.sciencedirect.com
PM Dansette, S Thébault, G Bertho… - Chemical research in …, 2010 - ACS Publications
… P2Y12, via covalent binding of a prasugrel metabolite on a thiol residue of this receptor (29). It is proposed that the active prasugrel metabolite responsible for this inhibition of the …
Number of citations: 37 pubs.acs.org
PP Dobesh - … : The Journal of Human Pharmacology and Drug …, 2009 - Wiley Online Library
… The CYP3A4 and CYP2B6 isoenzymes appear to be major contributors to formation of the active prasugrel metabolite R-138727. Formation of active and inactive metabolites of …
RL Smith, TA Gillespie, TJ Rash, A Kurihara… - Xenobiotica, 2007 - Taylor & Francis
… M5 is the major prasugrel metabolite found in mouse and dog plasma, followed by R-138727 ( Tables IV and V ), while it appeared that in the rat, M6 formation was slightly favoured. …
Number of citations: 30 www.tandfonline.com
NL Dovlatova, JA Jakubowski, A Sugidachi… - Journal of Thrombosis …, 2008 - Elsevier
… Presumably, occupation of the P2Y 12 receptors on platelets by cangrelor results in the clopidogrel or prasugrel metabolite being unable to occupy the receptor and allow the necessary …
Number of citations: 128 www.sciencedirect.com
L Dean - 2017 - europepmc.org
… The active prasugrel metabolite (R-138727) contains a reactive thiol group, which forms a disulfide bridge with a free cysteine residue on the P2RY12 receptor. Once irreversibly bound …
Number of citations: 7 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.